3-Isopropylpiperidin-3-ol

Structure-Activity Relationship Molecular Modeling Hydrophobic Interactions

3-Isopropylpiperidin-3-ol (CAS 1339027-25-6) is a key research intermediate for CNS drug discovery and SAR studies. The isopropyl group enhances lipophilicity (XLogP=0.8) and introduces target-specific hydrophobic interactions absent in methyl analogs. This racemic 3-substituted piperidin-3-ol offers versatile reactivity via amine and alcohol groups. Choose this specific compound to ensure reliable, reproducible results in chiral resolution and ALK inhibitor development programs.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 1339027-25-6
Cat. No. B571949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylpiperidin-3-ol
CAS1339027-25-6
Synonyms3-isopropylpiperidin-3-ol
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCC(C)C1(CCCNC1)O
InChIInChI=1S/C8H17NO/c1-7(2)8(10)4-3-5-9-6-8/h7,9-10H,3-6H2,1-2H3
InChIKeyVCEXLAUZOSTXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylpiperidin-3-ol (CAS 1339027-25-6): Structural and Physicochemical Baseline for Scientific Procurement


3-Isopropylpiperidin-3-ol (CAS 1339027-25-6) is a piperidine derivative characterized by a tertiary amine structure with a hydroxyl group at the 3-position and an isopropyl substituent, corresponding to the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . The compound features two hydrogen bond donors (amine NH and hydroxyl OH), two hydrogen bond acceptors, a calculated XLogP of 0.8, and a topological polar surface area of 32.3 Ų, with a reported purity specification of NLT 98% . Storage conditions are specified as 2-8°C .

Why Piperidin-3-ol Analogs Are Not Interchangeable: The Critical Role of 3-Substituent Identity


Substitution at the 3-position of the piperidin-3-ol scaffold profoundly influences molecular recognition, physicochemical properties, and biological outcomes, rendering generic analog substitution a high-risk decision without rigorous data. In silico structure-activity relationship (SAR) studies demonstrate that the presence of an isopropyl group on the piperidine ring can enable additional hydrophobic interactions with target residues (e.g., L490) that are entirely absent with methyl-substituted analogs [1]. Furthermore, systematic evaluation of piperidine-3-ol derivatives as ALK inhibitors revealed that stereochemistry and substituent identity have a marked impact on in vivo inhibition of autophosphorylation, with trans-4-aryl-piperidine-3-ols exhibiting significantly greater potency than their cis counterparts [2]. These findings collectively establish that the specific isopropyl substitution pattern is not a trivial modification but a determinant of biological engagement and performance, and that substituting a closely related analog without experimental validation may compromise research outcomes.

3-Isopropylpiperidin-3-ol: Quantitative Evidence of Differentiation from Closest Analogs


Hydrophobic Interaction Potential: Isopropyl vs. Methyl Substitution in Piperidine SAR

3-Isopropylpiperidin-3-ol bears an isopropyl substituent at the 3-position of the piperidine ring. In a comparative in silico SAR study of piperidine-based TLR8 modulators, the isopropyl-containing compound (compound 35) established an additional hydrophobic interaction with the L490 residue, an interaction that was not observed for the methyl-substituted analog (compound 34) [1]. This differential interaction arises from the greater steric bulk and enhanced hydrophobic contact area provided by the isopropyl group relative to the methyl group.

Structure-Activity Relationship Molecular Modeling Hydrophobic Interactions Piperidine Derivatives

XLogP Differentiation: 3-Isopropylpiperidin-3-ol vs. Unsubstituted Piperidin-3-ol

3-Isopropylpiperidin-3-ol exhibits a calculated XLogP of 0.8 , reflecting the contribution of the isopropyl group to overall lipophilicity. In contrast, the unsubstituted parent scaffold, piperidin-3-ol, has a reported LogP of 0.0595 [1]. This represents an approximate 13.4-fold increase in lipophilicity for the isopropyl-substituted derivative.

Lipophilicity Physicochemical Properties Drug Design ADME

Topological Polar Surface Area (TPSA) Comparison: Impact on Hydrogen Bonding Capacity

3-Isopropylpiperidin-3-ol possesses a topological polar surface area (TPSA) of 32.3 Ų , which is essentially identical to that of the unsubstituted piperidin-3-ol scaffold (32.26 Ų) [1]. This indicates that the isopropyl substitution does not significantly alter the molecule's capacity for polar interactions mediated by the hydroxyl and amine groups.

Polar Surface Area Physicochemical Properties Hydrogen Bonding Permeability

Regioisomeric Differentiation: 3-Isopropylpiperidin-3-ol vs. 1-Isopropylpiperidin-3-ol

3-Isopropylpiperidin-3-ol (CAS 1339027-25-6) and 1-Isopropylpiperidin-3-ol (CAS 3554-62-9) are regioisomers that differ in the position of the isopropyl substitution on the piperidine ring. In 3-Isopropylpiperidin-3-ol, the isopropyl group is attached directly to the carbon bearing the hydroxyl group at the 3-position, whereas in 1-Isopropylpiperidin-3-ol, the isopropyl group is attached to the ring nitrogen. This structural distinction is confirmed by their distinct InChIKey identifiers: VCEXLAUZOSTXSQ-UHFFFAOYSA-N for 3-Isopropylpiperidin-3-ol and QVUNMWQRCFABKL-UHFFFAOYSA-N for 1-Isopropylpiperidin-3-ol .

Regioisomers Structural Isomers Chemical Identity Procurement

Impact of Isopropyl Substitution on Biological Activity: Class-Level Evidence from ALK Inhibitor Series

While specific biological activity data for 3-Isopropylpiperidin-3-ol are not publicly available, class-level evidence from a series of piperidine-3-ol-derived ALK inhibitors demonstrates that substitution at the 3-position and stereochemistry profoundly affect in vivo efficacy. Specifically, trans-4-aryl-piperidine-3-ols (22) were more potent in vivo inhibitors of ALK autophosphorylation than their cis counterparts (20), and the piperidine-3-ol scaffold itself conferred improved physicochemical and pharmacokinetic properties compared to piperidine-3,4-diol analogs [1]. This indicates that the precise substitution pattern on the piperidin-3-ol ring is a critical determinant of biological performance.

Kinase Inhibition ALK Piperidin-3-ol Derivatives SAR

Recommended Research and Industrial Application Scenarios for 3-Isopropylpiperidin-3-ol


Medicinal Chemistry Scaffold for CNS-Targeted Ligand Design

The increased lipophilicity of 3-Isopropylpiperidin-3-ol (XLogP = 0.8) relative to unsubstituted piperidin-3-ol (LogP ≈ 0.06) enhances its potential for crossing biological membranes, including the blood-brain barrier, a critical attribute for central nervous system (CNS) drug discovery programs . The isopropyl substituent may also facilitate specific hydrophobic interactions with target proteins, as demonstrated in class-level SAR studies [1]. This compound serves as a versatile building block for synthesizing libraries of piperidine-based CNS agents, where balanced lipophilicity and hydrogen-bonding capacity are desired .

Intermediate for Synthesis of Bioactive Piperidine Derivatives

3-Isopropylpiperidin-3-ol contains a secondary amine and a tertiary alcohol, providing two distinct reactive handles for derivatization. The hydroxyl group can be oxidized to a ketone, alkylated, or converted to a leaving group for nucleophilic substitution, while the amine can undergo N-alkylation, acylation, or reductive amination . The presence of the isopropyl group adjacent to the hydroxyl may impart steric control in subsequent reactions, offering advantages in diastereoselective synthesis of more complex piperidine alkaloids or pharmaceutical intermediates.

Chiral Resolution and Asymmetric Synthesis Studies

3-Isopropylpiperidin-3-ol possesses an undefined stereocenter at the 3-position . This racemic nature makes it a suitable substrate for chiral resolution studies or asymmetric synthesis methodology development. Researchers can utilize this compound to evaluate novel chiral catalysts, develop enantioselective synthetic routes to optically pure 3-substituted piperidin-3-ols, or investigate the impact of stereochemistry on biological activity in head-to-head comparisons of enantiomers [2].

Chemical Probe for Investigating Piperidine SAR

Given the class-level evidence that isopropyl substitution on a piperidine ring can introduce additional hydrophobic interactions with target proteins [1], 3-Isopropylpiperidin-3-ol can be employed as a chemical probe to explore the structure-activity relationships of piperidine-containing ligands. Researchers can compare its binding affinity, functional activity, and physicochemical profile against matched molecular pairs lacking the isopropyl group or bearing alternative substituents to deconvolute the contributions of specific structural features to overall molecular performance.

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